3,4-Dihydroxyhippuric Acid
Overview
Description
3,4-Dihydroxyhippuric Acid is a metabolite of 3,4-methylenedioxymethylamphetamine. It is a compound that consists of a benzoyl group linked to the N-terminal of glycine. The molecular formula of this compound is C9H9NO5, and it has a molecular weight of 211.17 g/mol . This compound is known for its white to light yellow solid appearance and is slightly soluble in DMSO and methanol.
Preparation Methods
The synthesis of 3,4-Dihydroxyhippuric Acid involves the reaction of glycine with 3,4-dihydroxybenzoyl chloride under basic conditions. The reaction typically occurs in an aqueous medium with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Chemical Reactions Analysis
3,4-Dihydroxyhippuric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dihydroxyhippuric Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: This compound is studied for its role as a metabolite in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug metabolism.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyhippuric Acid involves its interaction with various enzymes and receptors in the body. It is known to inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The molecular targets include enzymes like tyrosine ammonia-lyase and macrophage migration inhibitory factor .
Comparison with Similar Compounds
3,4-Dihydroxyhippuric Acid can be compared with other similar compounds such as:
3-Hydroxyhippuric Acid: Similar in structure but with only one hydroxyl group on the benzene ring.
3,4-Dihydroxybenzoic Acid: Lacks the glycine moiety but has similar hydroxylation on the benzene ring.
3,4-Dihydroxycinnamic Acid: Contains a cinnamic acid moiety instead of the glycine moiety.
The uniqueness of this compound lies in its specific structure, which combines the properties of both a benzoyl group and glycine, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
2-[(3,4-dihydroxybenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-6-2-1-5(3-7(6)12)9(15)10-4-8(13)14/h1-3,11-12H,4H2,(H,10,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDKHUNWDVPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.